molecular formula C21H20ClNO3 B11378317 6-chloro-3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11378317
M. Wt: 369.8 g/mol
InChI Key: VLEIHMCXXLCCKI-UHFFFAOYSA-N
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Description

6-chloro-3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structural features, including a chloro substituent, multiple methyl groups, and a benzyl group attached to the chromeno-oxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving appropriate starting materials such as substituted phenols and aldehydes under acidic or basic conditions.

    Introduction of the Oxazinone Ring: The oxazinone ring can be introduced through a condensation reaction with an appropriate amine and a carbonyl compound.

    Chlorination and Methylation: The chloro and methyl groups can be introduced through selective halogenation and alkylation reactions using reagents like thionyl chloride and methyl iodide.

    Benzylation: The benzyl group can be attached through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.

    Hydrolysis: The oxazinone ring can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium tert-butoxide, and various nucleophiles.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, and aldehydes.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with different functional groups.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

6-chloro-3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
  • 6-chloro-3,4-dimethyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
  • 6-chloro-3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-thione

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of chloro, methyl, and benzyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

6-chloro-3,4-dimethyl-9-[(4-methylphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H20ClNO3/c1-12-4-6-15(7-5-12)9-23-10-17-19-16(8-18(22)20(17)25-11-23)13(2)14(3)21(24)26-19/h4-8H,9-11H2,1-3H3

InChI Key

VLEIHMCXXLCCKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CC3=C4C(=CC(=C3OC2)Cl)C(=C(C(=O)O4)C)C

Origin of Product

United States

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